molecular formula C20H18ClN3O3 B10866081 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B10866081
M. Wt: 383.8 g/mol
InChI Key: UYXXYGFQKGKXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a hybrid organic compound featuring two distinct heterocyclic systems: a 4-chloroindole moiety and a 3-hydroxy-1,4-benzoxazine scaffold, linked via an ethyl-acetamide bridge. The indole component contributes aromatic and electron-rich properties, while the benzoxazine ring introduces hydrogen-bonding capability via its hydroxy group.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C20H18ClN3O3/c21-14-4-3-6-16-13(14)8-10-24(16)11-9-22-19(25)12-18-20(26)23-15-5-1-2-7-17(15)27-18/h1-8,10,18H,9,11-12H2,(H,22,25)(H,23,26)

InChI Key

UYXXYGFQKGKXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial preparation of the indole and benzoxazine intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The benzoxazine derivative can be synthesized through the reaction of 2-aminophenol with formaldehyde and a carboxylic acid .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or benzoxazine rings .

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzoxazine moiety may also contribute to its biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Unique Features
Target Compound Indole + Benzoxazine 4-Cl-indole, 3-hydroxy-benzoxazine Enhanced hydrogen bonding via hydroxy group
N-[2-(1H-Indol-3-yl)-2-oxoethyl]acetamide Indole Acetamide side chain Neuroprotective properties due to indole-3-acetamide linkage
2-Amino-4-(4-chlorophenyl)benzothiazine Benzothiazine 4-Cl-phenyl, amino group Anti-inflammatory activity via benzothiazine core
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole 4-Cl, 3-methylphenyl Anticancer activity via hydrophobic interactions
2-(4-Chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide Indole + Sulfonamide 4-Cl-indole, sulfamoyl Dual targeting of sulfonamide-sensitive enzymes and indole pathways
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide Benzimidazole + Indole 4-Cl-indole, benzimidazole Dual-action potential via benzimidazole’s DNA-binding affinity

Key Observations :

  • Sulfonamide or benzimidazole-containing analogs exhibit divergent biological mechanisms compared to the benzoxazine-indole hybrid .

Key Observations :

  • The target compound’s predicted antimicrobial and anticancer activities align with structurally related indole derivatives (e.g., ’s indole-acetamide hybrids with anticancer effects) .
  • Unlike benzothiazole or sulfonamide analogs, the hydroxy-benzoxazine may offer a novel mechanism, such as disrupting bacterial cell wall synthesis or kinase inhibition .

Pharmacological Profile Comparison

Table 3: Pharmacokinetic and Toxicity Predictions

Compound Name LogP (Predicted) Solubility Toxicity Risks
Target Compound ~2.8 (moderate) Low aqueous solubility Potential hepatotoxicity due to chloroindole
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ~3.5 (high) Very low High CYP450 inhibition risk
2-(4-Chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide ~1.9 (low) Moderate Sulfonamide-related hypersensitivity
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide ~2.5 Low Benzimidazole-associated genotoxicity

Key Observations :

  • The target compound’s moderate LogP suggests balanced lipophilicity, but its low solubility may limit bioavailability, necessitating formulation optimization .

Biological Activity

Chemical Structure and Properties

The compound features an indole moiety and a benzoxazine structure, which are significant in medicinal chemistry due to their diverse biological activities. The presence of the 4-chloro-1H-indole group is notable for its potential in modulating biological targets.

Molecular Formula

  • Molecular Formula : C₁₅H₁₄ClN₃O₂

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide exhibit significant anticancer properties. For instance, Mannich bases, a class of compounds related to this structure, have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several Mannich bases against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). The results indicated that certain derivatives had IC₅₀ values lower than 10 μM, suggesting potent anticancer activity .

Compound TypeCell LineIC₅₀ Value (μM)
Mannich BaseHeLa< 10
Mannich BaseHepG2< 10
Mannich BaseA549< 10

Antibacterial Activity

The antibacterial potential of this compound is also noteworthy. Research indicates that derivatives of indole and benzoxazine structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Study Findings on Antibacterial Effects

In vitro tests revealed that compounds similar to this compound demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18

Other Biological Activities

Beyond anticancer and antibacterial effects, this compound may exhibit additional pharmacological activities:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some derivatives have been noted for their potential in reducing inflammation markers.
  • Neuroprotective Properties : Indole derivatives are often studied for their neuroprotective capabilities in various models of neurodegeneration.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation.

Proposed Pathways

Research suggests that the compound may influence:

  • Apoptotic Pathways : Inducing programmed cell death in cancer cells.
  • Cell Cycle Regulation : Affecting the transition between different phases of the cell cycle.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.